molecular formula C7H6BrNO3 B1195349 4-Bromo-3-hydroxyanthranilic acid CAS No. 39978-92-2

4-Bromo-3-hydroxyanthranilic acid

Cat. No.: B1195349
CAS No.: 39978-92-2
M. Wt: 232.03 g/mol
InChI Key: PRAIUJQFEWRCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-hydroxyanthranilic acid (CAS: 20776-50-5) is a brominated derivative of 3-hydroxyanthranilic acid, with the molecular formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol . Structurally, it features an amino group at position 2, a hydroxyl group at position 3, and a bromine substituent at position 4 on the aromatic ring (Figure 1). This compound is notable for its role in inhibiting 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO), an enzyme involved in the production of neurotoxic quinolinic acid (QUIN) in neurological disorders .

Properties

CAS No.

39978-92-2

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

2-amino-4-bromo-3-hydroxybenzoic acid

InChI

InChI=1S/C7H6BrNO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,9H2,(H,11,12)

InChI Key

PRAIUJQFEWRCSI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C(=O)O)N)O)Br

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)N)O)Br

Other CAS No.

39978-92-2

Synonyms

4-Br-3HANA
4-bromo-3-hydroxyanthranilic acid

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS No. Substituent Positions Molecular Weight (g/mol) Key Properties/Applications
4-Bromo-3-hydroxyanthranilic acid 20776-50-5 2-NH₂, 3-OH, 4-Br 216.03 3-HAO inhibition
5-Bromoanthranilic acid 5794-88-7 2-NH₂, 5-Br 216.03 Structural isomer; lacks 3-OH group
3-Hydroxyanthranilic acid 548-93-6 2-NH₂, 3-OH 155.15 Parent compound; precursor to QUIN
4-Fluoro-3-hydroxyanthranilic acid N/A 2-NH₂, 3-OH, 4-F 160.12 Weaker 3-HAO inhibition vs. Br analog
4-Chloro-3-hydroxyanthranilic acid N/A 2-NH₂, 3-OH, 4-Cl 175.58 Moderate 3-HAO inhibition

Key Observations:

  • Positional Isomerism : 5-Bromoanthranilic acid (CAS 5794-88-7) shares the same molecular formula as the title compound but lacks the 3-OH group, reducing its bioactivity in 3-HAO inhibition .
  • Halogen Effects : Bromine’s larger atomic radius and electronegativity enhance 4-Bromo-3-hydroxyanthranilic acid’s inhibitory potency compared to fluoro and chloro analogs .

Table 2: Comparative Bioactivity in 3-HAO Inhibition

Compound Relative Inhibition Efficacy Notes
4-Bromo-3-hydroxyanthranilic acid High Most potent in rodent/human brain homogenates
4-Chloro-3-hydroxyanthranilic acid Moderate ~60% efficacy vs. Br analog
4-Fluoro-3-hydroxyanthranilic acid Low Minimal enzyme interaction
5-Bromoanthranilic acid None No 3-OH group; no QUIN modulation

Mechanistic Insights:

  • The 3-OH group is critical for binding to 3-HAO’s active site, while bromine at position 4 sterically hinders substrate oxidation, preventing QUIN formation .

Physicochemical and ADME Properties

Table 3: ADME and Drug-Likeness Comparisons

Property 4-Bromo-3-hydroxyanthranilic acid 3-Hydroxyanthranilic acid 5-Bromoanthranilic acid
LogP (Predicted) 1.82 0.95 1.80
Hydrogen Bond Donors 3 3 2
GI Absorption High High High
BBB Permeability Low Low Low
CYP Inhibition Risk Moderate Low Moderate

Notes:

  • All analogs show low BBB penetration, limiting direct neurotherapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.